molecular formula C8H10N2S B14645049 Ethyl pyridine-3-carboximidothioate CAS No. 54794-33-1

Ethyl pyridine-3-carboximidothioate

Cat. No.: B14645049
CAS No.: 54794-33-1
M. Wt: 166.25 g/mol
InChI Key: IFJQTTYTRCUVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyridine-3-carboximidothioate typically involves the reaction of pyridine-3-carboxylic acid with ethyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyridine-3-carboximidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the ethyl group or other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl pyridine-3-carboximidothioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of specialized materials.

Mechanism of Action

The mechanism of action of ethyl pyridine-3-carboximidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    Pyridine-3-carboximidothioate: Lacks the ethyl group but has similar reactivity.

    Ethyl pyridine-2-carboximidothioate: Similar structure but with the carboximidothioate group at a different position on the pyridine ring.

    Ethyl pyridine-4-carboximidothioate: Another positional isomer with different chemical properties.

Uniqueness: Ethyl pyridine-3-carboximidothioate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of the ethyl group and the carboximidothioate group at the 3-position of the pyridine ring provides distinct chemical properties that can be exploited in various fields.

Properties

CAS No.

54794-33-1

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

ethyl pyridine-3-carboximidothioate

InChI

InChI=1S/C8H10N2S/c1-2-11-8(9)7-4-3-5-10-6-7/h3-6,9H,2H2,1H3

InChI Key

IFJQTTYTRCUVNF-UHFFFAOYSA-N

Canonical SMILES

CCSC(=N)C1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.